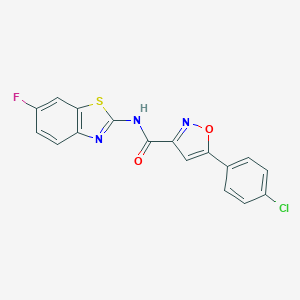![molecular formula C26H21NO3 B253734 2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B253734.png)
2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as BMMDP, is a chemical compound that belongs to the class of chromeno[2,3-c]pyrrole derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Mechanism of Action
The mechanism of action of 2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound also induces the activation of caspases, leading to apoptosis in cancer cells. In addition, this compound has antioxidant properties, which contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the protection of neurons from oxidative stress. This compound has also been shown to induce apoptosis and cell cycle arrest in cancer cells, reduce the production of inflammatory cytokines and chemokines, and improve cognitive function in neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione for lab experiments is its potential therapeutic applications in various diseases, which makes it an attractive compound for research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to develop more efficient synthesis methods for this compound to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanisms of action of this compound and its potential interactions with other drugs.
Conclusion:
In conclusion, this compound is a promising compound for scientific research due to its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of various signaling pathways and the induction of apoptosis in cancer cells. This compound also has antioxidant properties, which contribute to its neuroprotective effects. While there are some limitations to its use in lab experiments, there are several future directions for research on this compound, including investigating its potential therapeutic applications in other diseases and developing more efficient synthesis methods.
Synthesis Methods
The synthesis of 2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate in the presence of acetic acid to form 2-(4-methylphenyl) hydrazinecarboxylic acid ethyl ester. This intermediate is then reacted with benzaldehyde and malonic acid in the presence of ammonium acetate to form this compound.
Scientific Research Applications
2-Benzyl-6-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and chemokines. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.
properties
Molecular Formula |
C26H21NO3 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
2-benzyl-6-methyl-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H21NO3/c1-16-8-11-19(12-9-16)23-22-24(28)20-13-10-17(2)14-21(20)30-25(22)26(29)27(23)15-18-6-4-3-5-7-18/h3-14,23H,15H2,1-2H3 |
InChI Key |
ZCOVUIFTCIANJE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CC=C4)OC5=C(C3=O)C=CC(=C5)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CC=C4)OC5=C(C3=O)C=CC(=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-fluorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B253655.png)

![N-[4-(4-isobutoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B253657.png)

![N-[5-(allylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-ethoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B253661.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B253662.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B253663.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-5-(4-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B253664.png)




